molecular formula C23H21NO B5982481 N-benzyl-N-(2-phenylcyclopropyl)benzamide

N-benzyl-N-(2-phenylcyclopropyl)benzamide

Cat. No.: B5982481
M. Wt: 327.4 g/mol
InChI Key: QUVSDQMSXPVLJB-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-phenylcyclopropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a phenylcyclopropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-phenylcyclopropyl)benzamide typically involves the reaction of benzylamine with 2-phenylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of amines.

    Substitution: The benzyl group can be substituted with various functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-benzyl-N-(2-phenylcyclopropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-phenylcyclopropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Comparison: N-benzyl-N-(2-phenylcyclopropyl)benzamide is unique due to the presence of the phenylcyclopropyl group, which imparts distinct steric and electronic properties This makes it different from other benzamides like N-benzylbenzamide, which lacks the cyclopropyl ring, and N-phenethylbenzamide, which has a linear phenethyl group instead

Properties

IUPAC Name

N-benzyl-N-(2-phenylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c25-23(20-14-8-3-9-15-20)24(17-18-10-4-1-5-11-18)22-16-21(22)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVSDQMSXPVLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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